Iopentol vs. Iopromide: Statistically Superior Safety Profile in Abdominal CT
In a prospective, double-blind, randomized, multicentre trial involving 518 patients undergoing abdominal CT, iopentol 300 mg I/mL demonstrated a statistically significant lower incidence of adverse events (AEs) compared to iopromide 300 mg I/mL [1]. The incidence of patients with AEs was 2.3% for iopentol versus 8.9% for iopromide (p < 0.001). Both contrast media provided similar diagnostic efficacy, with optimal examinations in 87.1% and 90.5% of cases, respectively.
| Evidence Dimension | Incidence of patients experiencing adverse events (AEs) |
|---|---|
| Target Compound Data | 2.3% |
| Comparator Or Baseline | Iopromide: 8.9% |
| Quantified Difference | 6.6% absolute reduction; p < 0.001 |
| Conditions | Abdominal CT in 518 patients; iopentol 300 mg I/mL vs. iopromide 300 mg I/mL |
Why This Matters
For researchers or clinicians prioritizing patient safety, this data directly quantifies iopentol's lower adverse event risk, which may influence the selection of a contrast agent for abdominal CT protocols.
- [1] Encina JL, et al. Iopentol (Imagopaque 300) compared with iopromide (Ultravist 300) in abdominal CT. A multi-centre monitoring trial assessing adverse events and diagnostic information--results from 518 patients in Spain. Eur Radiol. 1997;7 Suppl 4:S115-9. View Source
